Azido-PEG5-alcohol

概要

説明

Azido-PEG5-alcohol is a compound that contains an azide group and a terminal hydroxyl group linked through a five-unit polyethylene glycol (PEG) chain. This compound is widely used in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . The hydrophilic PEG spacer increases the solubility of the compound in aqueous media, making it a valuable tool in various scientific research applications .

準備方法

Synthetic Routes and Reaction Conditions

Azido-PEG5-alcohol can be synthesized through a multi-step process involving the reaction of PEG with azide and hydroxyl functional groups. The general synthetic route involves the following steps:

Activation of PEG: PEG is first activated by converting its terminal hydroxyl group into a leaving group, such as a tosylate or mesylate.

Azidation: The activated PEG is then reacted with sodium azide to introduce the azide group.

Deprotection: Any protecting groups used during the synthesis are removed to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation: Large quantities of PEG are activated using tosyl chloride or mesyl chloride.

Azidation in Bulk: The activated PEG is reacted with sodium azide in large reactors.

Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity.

化学反応の分析

Types of Reactions

Azido-PEG5-alcohol undergoes several types of chemical reactions, including:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a stable triazole linkage.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without a catalyst and involves the azide group reacting with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), to form a triazole linkage.

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Key Applications

-

Bioconjugation

- Azido-PEG5-alcohol is primarily utilized in bioconjugation reactions via Click Chemistry. The azide group allows for efficient coupling with alkynes, BCN (Bicyclo[6.1.0]nonyne), or DBCO (Dibenzocyclooctyne), facilitating the formation of stable triazole linkages. This property is critical for labeling biomolecules such as proteins, nucleic acids, and small molecules.

- Antibody-Drug Conjugates (ADCs)

- Nanoparticle Functionalization

- Protein Modification

Case Study 1: Development of Antibody-Drug Conjugates

A study published by Brown et al. demonstrated the use of this compound as a linker in ADCs targeting cancer cells. The research highlighted how the azide functionality enabled efficient conjugation with cytotoxic agents, resulting in enhanced therapeutic efficacy against tumors while minimizing systemic toxicity .

Case Study 2: Nanoparticle Drug Delivery

In research focusing on drug delivery systems for treating Niemann-Pick Type C1 disease, this compound was incorporated into lipid nanoparticles to facilitate cholesterol efflux. The study illustrated that the PEGylation improved the solubility and cellular uptake of the nanoparticles, leading to improved therapeutic outcomes .

Case Study 3: Bioconjugation Techniques

A comprehensive review discussed various bioconjugation strategies employing this compound, showcasing its role in synthesizing multifunctional bioconjugates for imaging and therapeutic applications. The review emphasized the advantages of using Click Chemistry for rapid and selective conjugation processes .

作用機序

Azido-PEG5-alcohol exerts its effects through the formation of stable triazole linkages via click chemistry reactions. The azide group reacts with alkyne or strained alkyne groups to form a triazole ring, which serves as a stable and biocompatible linkage. This mechanism is widely exploited in the synthesis of bioconjugates, drug delivery systems, and advanced materials .

類似化合物との比較

Similar Compounds

Azido-PEG3-alcohol: Contains a three-unit PEG chain and exhibits similar reactivity but with different solubility and flexibility properties.

Azido-PEG6-alcohol: Contains a six-unit PEG chain and offers increased solubility and flexibility compared to Azido-PEG5-alcohol.

Uniqueness

This compound is unique due to its optimal balance of solubility, flexibility, and reactivity. The five-unit PEG chain provides sufficient hydrophilicity for aqueous solubility while maintaining the flexibility needed for efficient bioconjugation and material synthesis .

生物活性

Azido-PEG5-alcohol is a specialized compound that combines an azido group with a polyethylene glycol (PEG) moiety consisting of five repeating units and a terminal alcohol group. This compound is gaining attention in the fields of drug delivery, bioconjugation, and biomedical research due to its unique chemical properties and biological activities.

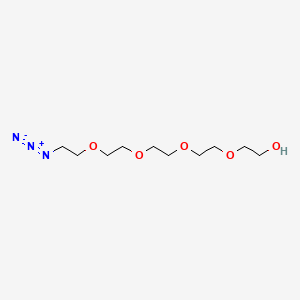

The structural formula of this compound can be represented as follows:

where "N₃" denotes the azido group, and "HO" represents the terminal alcohol. The PEG component enhances solubility and biocompatibility, making it suitable for various applications in pharmaceutical formulations.

The primary mechanism through which this compound exhibits biological activity is via click chemistry , specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the formation of stable triazole linkages when this compound interacts with alkyne-containing molecules. The ability to form these stable linkages is crucial for developing targeted therapies, such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras) .

Applications in Drug Delivery Systems

-

Antibody-Drug Conjugates (ADCs) :

- This compound serves as a non-cleavable linker in ADCs, connecting cytotoxic drugs to monoclonal antibodies. This linkage enables targeted delivery of therapeutics to specific cells, enhancing efficacy while minimizing systemic toxicity .

- Studies have demonstrated that ADCs utilizing this compound show improved bioavailability and therapeutic outcomes in cancer models .

-

Nanoparticle Formulations :

- The incorporation of this compound into nanoparticle systems has been shown to improve circulation time and enhance the enhanced permeability and retention (EPR) effect, facilitating better accumulation in tumor tissues .

- Research indicates that nanoparticles with PEGylation exhibit reduced uptake by the mononuclear phagocyte system (MPS), leading to prolonged circulation times .

Case Study 1: ADC Development

In a study examining the efficacy of ADCs using this compound, researchers reported significant tumor regression in xenograft models. The ADCs demonstrated selective binding to tumor cells, which was attributed to the stability of the triazole linkages formed via click chemistry .

Case Study 2: PROTAC Applications

This compound has also been utilized in the development of PROTACs aimed at degrading specific target proteins involved in cancer progression. The azido group facilitates selective labeling and conjugation with E3 ligase ligands, allowing for targeted degradation pathways .

Comparative Analysis with Similar Compounds

| Compound Name | PEG Units | Functional Groups | Unique Features |

|---|---|---|---|

| Azido-PEG2-alcohol | 2 | Azido, Hydroxyl | Shorter chain; less solubility compared to PEG5 |

| Azido-PEG3-alcohol | 3 | Azido, Hydroxyl | Intermediate length; similar reactivity |

| Azido-PEG4-alcohol | 4 | Azido, Hydroxyl | Slightly more hydrophilic than PEG3 |

| This compound | 5 | Azido, Hydroxyl | Optimal balance between hydrophilicity and reactivity |

| Azido-PEG6-alcohol | 6 | Azido, Hydroxyl | Longer chain; increased solubility |

特性

IUPAC Name |

2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O5/c11-13-12-1-3-15-5-7-17-9-10-18-8-6-16-4-2-14/h14H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGGTGKXQQGEHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743978 | |

| Record name | 14-Azido-3,6,9,12-tetraoxatetradecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86770-68-5 | |

| Record name | 14-Azido-3,6,9,12-tetraoxatetradecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。